![molecular formula C10H15BrClNO B2377924 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride CAS No. 2138539-50-9](/img/structure/B2377924.png)
3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride
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Description
3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride, commonly known as BPP, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. BPP is a highly selective agonist for the dopamine D3 receptor, which makes it a promising candidate for the treatment of neurological disorders.
Scientific Research Applications
Corrosion Inhibition Properties
- Schiff base compounds, including derivatives similar to 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride, have shown inhibitory properties for mild steel corrosion in acidic solutions. These compounds exhibit increased efficiency due to the introduction of heteroatoms into their structure (Leçe, Emregül, & Atakol, 2008).
Application in Synthesizing Flexible Chelating Ligands
- Amine phenol ligands, structurally related to 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride, have been synthesized and characterized. These ligands are potentially useful in creating hexadentate complexes with group 13 metals like aluminum, gallium, and indium (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).
Role in Complexing with Metals
- The compound's analogs have been used to study the complexing of nickel(II) with hydrophobic amines. These mixed-ligand complexes exhibit high stability and are used in the extraction and determination of nickel in various industrial and natural objects (Kuliev, Mamedova, & Efendiyeva, 2021).
Use in Developing Corrosion Inhibitors
- Similar amine derivative compounds have been synthesized for investigating their corrosion inhibition performance on mild steel in aggressive solutions. These compounds form a protective film on the mild steel surface, highlighting their potential as corrosion inhibitors (Boughoues et al., 2020).
In Drug Development
- Although direct information on the specific compound is limited, structurally similar compounds have been used in the design and synthesis of drug analogs, particularly as α₁-adrenoceptor antagonists, emphasizing the potential of such structures in medicinal chemistry (Xi et al., 2011).
properties
IUPAC Name |
3-(4-bromophenoxy)-N-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARCKPZPJWULI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride |
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